

An In-depth Technical Guide to the Spectroscopic Data of 3,4-Dimethylbenzophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3,4-Dimethylbenzophenone*

Cat. No.: *B1346588*

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **3,4-Dimethylbenzophenone**, a key organic compound with applications in various fields of chemical research and development. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties.

Spectroscopic Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **3,4-Dimethylbenzophenone**.

Table 1: ^1H NMR Spectroscopic Data of **3,4-Dimethylbenzophenone**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.78 - 7.72	m	2H	Aromatic H (ortho to C=O on unsubstituted ring)
7.61 - 7.55	m	1H	Aromatic H (para to C=O on unsubstituted ring)
7.50 - 7.44	m	2H	Aromatic H (meta to C=O on unsubstituted ring)
7.33	d, J=7.8 Hz	1H	Aromatic H (ortho to C=O on substituted ring)
7.28	s	1H	Aromatic H (ortho to C=O and between methyl groups)
7.19	d, J=7.8 Hz	1H	Aromatic H (meta to C=O on substituted ring)
2.35	s	3H	Methyl H (para to C=O)
2.32	s	3H	Methyl H (meta to C=O)
<p>Solvent: CDCl_3, Frequency: 400 MHz[1]</p>			

Table 2: ^{13}C NMR Spectroscopic Data of **3,4-Dimethylbenzophenone**

Chemical Shift (ppm)	Assignment
196.5	C=O
142.3	Aromatic C
137.9	Aromatic C
137.1	Aromatic C
132.9	Aromatic CH
130.6	Aromatic CH
129.8	Aromatic CH
128.2	Aromatic CH
127.3	Aromatic CH
20.0	Methyl C
19.5	Methyl C
Solvent: CDCl ₃	

Table 3: IR Spectroscopic Data of **3,4-Dimethylbenzophenone**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3060	Weak	Aromatic C-H stretch
2920	Weak	Aliphatic C-H stretch
1650	Strong	C=O (carbonyl) stretch
1605	Medium	Aromatic C=C stretch
1440	Medium	C-H bend (methyl)
1280	Strong	C-C stretch

Sample Preparation: KBr disc
or nujol mull[1]

Table 4: UV-Vis Spectroscopic Data of **3,4-Dimethylbenzophenone**

λ_{max} (nm)	Solvent
254	Ethanol
340	Ethanol

Experimental Protocols

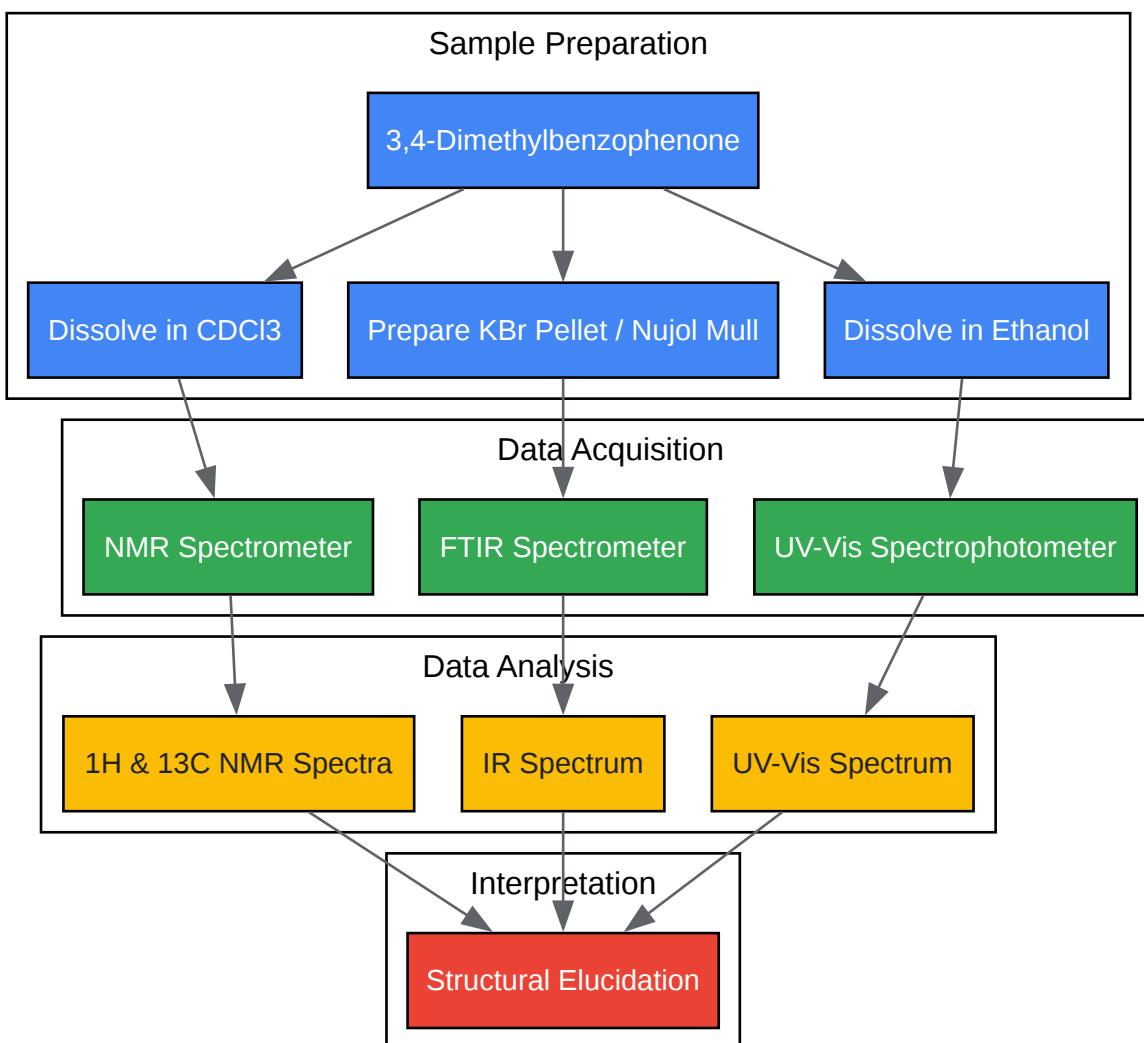
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **3,4-Dimethylbenzophenone** is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl_3).^[2] Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing. The solution is then filtered into an NMR tube.
- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons.
- Data Acquisition: For ^1H NMR, a standard pulse sequence is used. For ^{13}C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum.

2.2. Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of solid **3,4-Dimethylbenzophenone** is finely ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, a nujol mull can be prepared by grinding the sample with a few drops of nujol and placing the resulting paste between two salt plates.^[3]
- Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the KBr pellet or salt plates is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over


the range of 4000-400 cm^{-1} .

2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A dilute solution of **3,4-Dimethylbenzophenone** is prepared using a UV-grade solvent, such as ethanol. The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically between 0.1 and 1.0). A blank cuvette containing only the solvent is used as a reference.
- Instrumentation: The UV-Vis spectrum is recorded using a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: The absorbance is scanned over a wavelength range of approximately 200-800 nm. The wavelengths of maximum absorbance (λ_{max}) are then identified.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **3,4-Dimethylbenzophenone**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,4-Dimethylbenzophenone(2571-39-3) 1H NMR [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of 3,4-Dimethylbenzophenone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1346588#spectroscopic-data-of-3-4-dimethylbenzophenone-nmr-ir-uv-vis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com